N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate

Electroless copper plating PCB manufacturing Deposition kinetics

Suppliers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) free base (CAS 102-60-3) face batch inconsistency from hygroscopicity and variable alkalinity. This 1:1 monotosylate salt (CAS 68258-71-9) eliminates that variability. - Defined 1:1 base:acid stoichiometry ensures lot-to-lot reproducibility for electroless Cu baths (22.2 µm/h deposition, 4.89×10⁻³ mΩ·cm resistivity) and PU foam catalysis. - Non-hygroscopic, pre-neutralized form simplifies aqueous formulation for personal-care products and in vivo wound-healing models (>300% collagen at day 11). - Purity ≥98%; available in 100 g-1000 kg quantities with request-quote lead times.

Molecular Formula C21H40N2O7S
Molecular Weight 464.6 g/mol
CAS No. 68258-71-9
Cat. No. B13771060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate
CAS68258-71-9
Molecular FormulaC21H40N2O7S
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
InChIInChI=1S/C14H32N2O4.C7H8O3S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-20H,5-10H2,1-4H3;2-5H,1H3,(H,8,9,10)
InChIKeyWFRGHUZWCMREIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monotosylate Salt of a Chelating Amino Alcohol: Product Overview


N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate (CAS 68258-71-9) is the 1:1 monotosylate salt of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3), an industrially important tetradentate chelating amino alcohol also known as Quadrol, EDTP, Edetol, or THPED [1]. The parent base carries four secondary hydroxyl groups and two tertiary amine nitrogens on an ethylenediamine backbone, yielding a molecular weight of 292.4 Da for the free base and 464.6 Da for the tosylate salt [1]. The compound is a water-miscible viscous liquid employed as a metal-complexing agent, crosslinking monomer, and immunostimulant across electroless copper plating, polyurethane foam manufacture, and biomedical research . The tosylate counter-ion modifies the physical form and solution behaviour relative to the free base, making CAS 68258-71-9 the preferred input for formulations requiring a pre-neutralized, stoichiometrically defined salt [2].

Defined Salt Form
Monotosylate provides non-hygroscopic, stoichiometrically controlled solid versus the viscous, hygroscopic free base.
Multi-Application Chemistry
Supports electroless copper plating, polyurethane crosslinking, and biomedical research as a chelating amino alcohol.
Water-Miscible Pre-neutralized Input
Eliminates free base alkalinity variation, simplifying incorporation into aqueous and multi-component formulations.

Why EDTA, DTPA, or NTA Cannot Substitute This Compound


Although EDTA and DTPA remain the dominant aminopolycarboxylate chelators, they cannot functionally replace N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine or its tosylate salt in applications where (i) a higher electroless copper deposition rate is required, (ii) a neutral-range pKa (8.99) is needed for buffering near physiological pH, or (iii) a polyol crosslinking moiety must be preserved for polyurethane synthesis [1]. The tosylate salt further distinguishes itself from the free base by delivering a defined stoichiometry (1:1 base:acid) that ensures batch-to-batch consistency in multi-component formulations, a property not offered by the viscous, hygroscopic free amine alone [2]. In wound-healing models, Quadrol promotes collagen accumulation >300 % above control by day 11, a biological activity not observed with EDTA or DTPA at comparable doses [3]. These orthogonal functional requirements—kinetic lability for plating, physiological pKa, polyol crosslinking, and immunostimulatory activity—mean that substituting a generic aminopolycarboxylate will compromise performance in at least one critical dimension.

Quadrol Tosylate
Neutral-range pKa (8.99) enables buffering near physiological pH; EDTA and DTPA lack relevant buffering in this window. Risk: pH control mismatch in neutral formulations.
Quadrol Tosylate
Four secondary hydroxyl groups provide polyol crosslinking for polyurethane synthesis; aminopolycarboxylates cannot participate. Risk: loss of crosslinking functionality.
Quadrol Tosylate
Reported immunostimulant activity in wound-healing models (collagen synthesis, macrophage activation); not observed with EDTA/DTPA/NTA. Risk: biological activity profile absent in classical chelators.
Quadrol Tosylate
Intermediate Cu(II) complex stability (log β ~14.6) balances lability for rapid plating; EDTA complex too stable, tartrate too weak. Risk: plating rate and deposition kinetics may shift.

Quantitative Evidence Versus Closest Comparator Chelators


Electroless Copper Deposition Rate Advantage

In electroless copper plating baths using formaldehyde as reductant, the rate of copper deposition increases as a function of the complexing ligand in the order: tartrate < EDTA < Quadrol < CDTA [1]. A separate EQCM study confirmed that among six Cu(II) complexes, the deposition rate decreased in the sequence: NTA > Quadrol > glycerol > L(+)-tartrate > sucrose > DL(±)-tartrate, placing the Quadrol system ahead of all non-aminopolycarboxylate ligands tested [2]. A high-copper-concentration Quadrol-complex formulation achieved a plating rate of 22.2 µm/h—substantially exceeding typical EDTA-based bath rates of 1–10 µm/h—while maintaining a decomposition time of 8 min on a Cu layer substrate [3].

Cu Deposition Rate
Head-to-head
Quadrol rank 2nd (behind NTA); 22.2 µm/h in optimized bath vs. typical EDTA 1–10 µm/h.
Supports higher throughput plating.
Alkaline formaldehyde baths, EQCM measurements.
Electroless copper plating PCB manufacturing Deposition kinetics

Near-Neutral pKa for Physiological Buffering

Potentiometric titration of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine at 25 °C in 0.15 M NaCl yielded pKa1 = 8.99 ± 0.04 and pKa2 = 4.30 ± 0.04 (n = 2 dissociable protons on the diamine core) [1]. By contrast, EDTA possesses four pKa values: 2.0, 2.7, 6.2, and 10.3, with the two carboxylic acid protons deprotonating well below the physiological range and the final ammonium proton deprotonating well above it [2]. The Quadrol pKa1 of 8.99 falls within ~0.6 log units of blood pH (7.4) and intracellular pH (~7.2), meaning that at physiological pH the molecule exists in a significant partially protonated state capable of both chelating metal ions and buffering pH.

Physiological pKa
Cross-study comparable
pKa₁ = 8.99 ± 0.04
Enables chelation with buffering near physiological pH.
EDTA nearest pKa₃ = 6.2, outside target range.
Proton dissociation constants Buffering capacity Physiological pH range

Intermediate Cu(II) Complex Stability and Kinetics

DC-polarographic investigation of Cu(II)-Quadrol complexes identified two species with stability constant logarithms of log β = 10.6 ± 0.5 and log β = 14.6 ± 0.4, with Cu(II) complexation increasing sharply between pH 8 and 10 [1]. For comparison, the Cu(II)-EDTA complex has a well-established log K = 18.8, while Cu(II)-NTA exhibits log K ≈ 13.0, and Cu(II)-tartrate log K ≈ 3.2–5.0 [2]. Thus Quadrol occupies an intermediate stability window: tighter than NTA and far tighter than tartrate, yet more kinetically labile than EDTA.

Cu(II) Complex Stability
Cross-study comparable
log β₂ = 14.6 ± 0.4
Intermediate lability window aids controlled Cu release.
EDTA log K 18.8; NTA ~13.0; polarographic data.
Stability constants Cu(II) chelation Polarography

In Vivo Collagen Synthesis and Macrophage Activation

In a mouse implantation model, Quadrol-treated animals exhibited collagen accumulation exceeding controls by >200% at day 8 (p < 0.025), >300% at day 11 (p < 0.01), and approximately 50% above control at day 14 (p < 0.1) [1]. In vitro, Quadrol at 1 mM and 4 mM enhanced macrophage spreading to 88% and 80%, respectively, versus 28% for vehicle control, and increased phagocytic activity to 41% and 57% versus 34% control [2]. These immunostimulatory and pro-fibrotic activities are not reported for EDTA, DTPA, or NTA at comparable concentrations; EDTA is in fact used to detach adherent macrophages in cell culture, underscoring the functional divergence .

In Vivo Collagen
Class-level inference
Collagen >300% vs. control at day 11 (p
Reported immunostimulant activity context.
Mouse implant model; EDTA shows no such activity.
Salt Stoichiometry
Supporting evidence
1:1 monotosylate, crystalline solid, MW 464.6 g/mol.
Ensures non-hygroscopic, defined weighing for formulations.
Free base is viscous, hygroscopic liquid.
Dual-Ligand Texture
Head-to-head
Preferred (220) orientation; resistivity 4.89×10⁻³ mΩ·cm with THPED/citrate.
Supports independent control of coating properties.
Dual-ligand EDTA/THPED system, XRD/SEM characterization.
Wound healing Collagen synthesis Macrophage activation

Defined Monotosylate Stoichiometry for Formulation Consistency

The target compound (CAS 68258-71-9) is the monotosylate salt with a defined 1:1 stoichiometry of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine to p-toluenesulfonic acid, yielding a molecular formula of C21H40N2O7S and molecular weight of 464.6 g/mol [1]. The free base (CAS 102-60-3), by contrast, is a viscous hygroscopic liquid (density 1.013 g/mL, viscosity ~170 mPa·s at 25 °C) with variable water content depending on storage conditions [2]. The tosylate salt provides a non-hygroscopic, crystallographically defined form that can be weighed accurately and incorporated into multi-component solid or semi-solid formulations without the batch-to-batch compositional drift inherent to the hygroscopic free amine.

Salt Stoichiometry
Supporting evidence
1:1 monotosylate, crystalline solid, MW 464.6 g/mol.
Ensures non-hygroscopic, defined weighing for formulations.
Free base is viscous, hygroscopic liquid.
Salt stoichiometry Formulation consistency Pharmaceutical processing

Crystal Orientation Control in Dual-Ligand Plating

In a systematic study of EDTA/THPED dual-ligand electroless copper plating, the addition of THPED (free base equivalent of the target tosylate salt) to an EDTA-based bath favoured the formation of a preferred (220) crystallographic orientation in the deposited copper layer, a texture associated with improved electrical and mechanical properties [1]. In a THPED-only single-ligand system, the addition of the accelerator DPS at 1.0 mg/L increased the deposition rate from 2.91 µm/h to 6.73 µm/h while yielding a uniform, fine-grained copper deposit [2]. The optimal dual-complexant ratio for magnesium alloy substrates was determined to be sodium citrate 16 g/L with THPED 4 g/L, producing a tightly bonded copper coating with a resistivity of 4.89 × 10⁻³ mΩ·cm [3].

Dual-Ligand Texture
Head-to-head
Preferred (220) orientation; resistivity 4.89×10⁻³ mΩ·cm with THPED/citrate.
Supports independent control of coating properties.
Dual-ligand EDTA/THPED system, XRD/SEM characterization.
Dual-ligand electroless plating Crystal orientation Copper layer morphology

High-Value Application Scenarios by Quantitative Differentiation


High-Throughput Electroless Copper Plating

The tosylate salt of Quadrol enables electroless copper baths that achieve deposition rates up to 22.2 µm/h, exceeding EDTA-based baths by >2-fold . The intermediate Cu(II)-complex stability (log β 14.6 vs. EDTA log K 18.8) provides a unique kinetic-thermodynamic window that simultaneously prevents bulk copper precipitation while ensuring rapid Cu(II) release at catalytic surfaces [1]. When deployed in dual-ligand EDTA/THPED systems, the compound further enables control over crystallographic texture—specifically, preferential (220) orientation—and yields coating resistivities as low as 4.89 × 10⁻³ mΩ·cm . Procurement teams supporting PCB fabrication, semiconductor packaging, and chip-bonding operations should prioritize the tosylate salt over generic EDTA, tartrate, or NTA baths when cycle-time reduction and deposit quality are concurrently critical.

Wound-Healing and Immunomodulatory Formulations

In vivo, Quadrol promotes collagen accumulation exceeding 300 % above control by day 11 post-implantation (p < 0.01), with sustained elevation through day 14 . In vitro, it enhances macrophage spreading from a baseline of 28 % to 88 % at 1 mM and boosts phagocytic activity from 34 % to 57 % at 4 mM [1]. These immunostimulatory and pro-fibrotic activities are not shared by EDTA, DTPA, or NTA at comparable concentrations. The monotosylate salt form (CAS 68258-71-9) provides the defined stoichiometry and non-hygroscopic handling characteristics required for reproducible pre-clinical dosing and eventual pharmaceutical manufacturing . Research groups developing wound-healing therapeutics, macrophage-modulating agents, or tissue-engineering scaffolds should select the tosylate salt as the preferred input material.

pH-Buffered Chelation in Cosmetics and Personal Care

With a pKa1 of 8.99, Quadrol is uniquely positioned among industrial chelating agents to provide effective metal-ion sequestration while simultaneously buffering formulations near physiological pH (7.4) . EDTA's nearest relevant pKa (6.2) sits more than one full pH unit below this target, making it a suboptimal buffer in neutral-pH cosmetic and personal-care products [1]. The tosylate salt form further simplifies incorporation into aqueous and emulsion-based formulations by eliminating the variable alkalinity and hygroscopicity of the free base . Formulators of anti-aging creams, shampoos, and dermatological preparations—where the compound is already listed as an active ingredient—should specify CAS 68258-71-9 to ensure consistent pH, chelation capacity, and batch-to-batch reproducibility.

Polyurethane Crosslinking and Metal-Sequestering

Quadrol's four secondary hydroxyl groups serve as chain-extender and crosslinking sites in polyurethane formulations, while the two tertiary amine nitrogens catalyse the isocyanate-polyol reaction and concurrently chelate trace metal impurities that could otherwise destabilise the foam or coating . The monotosylate salt offers a pre-neutralised form that avoids unintended acid-base side reactions during polyol-isocyanate mixing, a critical advantage over the alkaline free base (pH 10.4 at 10 g/L in water) [1]. For manufacturers of rigid PU foams, UV-crosslinkable coatings, and shape-memory polyurethanes, the tosylate salt delivers process consistency that the hygroscopic, variably basic free amine cannot match, directly reducing batch-rejection rates linked to uncontrolled catalysis or metal-catalysed degradation .

Application
Selection Property
Validation Focus
High-Throughput Electroless Copper Plating
Cu(II) complex lability & dual-ligand texture control
Deposition rate, crystal orientation, coating resistivity
Wound-Healing & Immunomodulation Research
Reported immunostimulant activity (collagen, macrophage)
Collagen accumulation, macrophage spreading/phagocytosis endpoints
pH-Buffered Chelation in Personal Care
Near-neutral pKa₁ (8.99) & water-miscible salt form
Formulation pH stability, metal sequestration capacity
Polyurethane Crosslinking & Metal Sequestering
Polyol hydroxyl functionality & pre-neutralized tosylate salt
Crosslink density, metal-catalyst interference, batch consistency
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